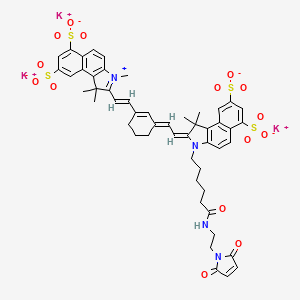

Sulfo-Cy7.5 maleimide

Descripción

BenchChem offers high-quality Sulfo-Cy7.5 maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-Cy7.5 maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H51K3N4O15S4 |

|---|---|

Peso molecular |

1205.5 g/mol |

Nombre IUPAC |

tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |

Clave InChI |

LPYYYGPYGCVNAA-UHFFFAOYSA-K |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origen del producto |

United States |

Foundational & Exploratory

Sulfo-Cy7.5 Maleimide: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core chemical and physical properties of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development. Its exceptional spectral characteristics in the NIR window, coupled with its high water solubility, make it an ideal candidate for in vivo imaging, fluorescence microscopy, flow cytometry, and other advanced biological studies.[1][2]

Core Chemical and Physical Properties

Sulfo-Cy7.5 maleimide is a hydrophilic, thiol-reactive fluorescent probe.[3][4] The presence of sulfonate groups significantly enhances its water solubility, a critical feature for bioconjugation in aqueous environments.[1][2] The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl groups found in cysteine residues of proteins and peptides.[5][6]

Quantitative Data Summary

The key physicochemical and spectral properties of Sulfo-Cy7.5 maleimide are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C51H51K3N4O15S4 | [3][5] |

| Molecular Weight | 1205.52 g/mol | [3][4] |

| Appearance | Green solid/powder | [7][8] |

| Solubility | Good solubility in water, DMF, and DMSO | [3][5][6] |

| Spectral Property | Value | References |

| Excitation Maximum (λex) | 788 nm | [3][5] |

| Emission Maximum (λem) | 797 - 808 nm | [1][3][5] |

| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [3][5] |

| Correction Factor (CF260) | 0.09 | [3] |

| Correction Factor (CF280) | 0.09 | [3] |

Stability and Storage

For optimal performance and longevity, Sulfo-Cy7.5 maleimide should be stored under specific conditions:

| Condition | Recommendation | References |

| Long-term Storage | -20°C in the dark, desiccated | [3][5] |

| Storage Duration | 12-24 months upon receipt | [3][7] |

| Shipping | Can be shipped at ambient temperature for up to 3 weeks | [3][6] |

| Stock Solutions | Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to a month | [9] |

Reaction Mechanism

The conjugation of Sulfo-Cy7.5 maleimide to a biomolecule is achieved through a Michael addition reaction. The maleimide group reacts selectively with the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[10] This reaction is most efficient at a pH range of 6.5-7.5.[10]

References

- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]

- 5. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Sulfo-Cyanine7.5 maleimide [amp.chemicalbook.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

Sulfo-Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its spectral properties, provides explicit experimental protocols for its use in labeling biomolecules, and illustrates key experimental workflows.

Core Spectroscopic and Physical Properties

Sulfo-Cy7.5 maleimide is a water-soluble, thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.[1][2] This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a significantly improved signal-to-noise ratio.[3] Its long emission wavelength also facilitates deeper tissue penetration, making it an ideal probe for in vivo imaging studies.[2][3][4]

The key quantitative data for Sulfo-Cy7.5 maleimide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 788 nm | [1][5] |

| Emission Maximum (λem) | 797 nm | [1][5] |

| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [1][5] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [1][5] |

| Solubility | Water, DMF, DMSO | [5] |

| Reactive Group | Maleimide | [5] |

| Reactivity | Thiol groups (e.g., from cysteine residues) | [6][7] |

| Storage Conditions | -20°C, protected from light and moisture | [1][5][8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Sulfo-Cy7.5 maleimide in labeling proteins and antibodies, a common application in research and diagnostics.

Protocol 1: General Protein Labeling with Sulfo-Cy7.5 Maleimide

This protocol outlines the fundamental steps for conjugating Sulfo-Cy7.5 maleimide to proteins containing free thiol groups.

Materials:

-

Protein of interest

-

Sulfo-Cy7.5 maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[6][9]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[6][9]

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][9]

-

If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] Note: If using DTT for reduction, it must be removed prior to the addition of the maleimide dye.[9]

-

-

Prepare the Sulfo-Cy7.5 Maleimide Stock Solution:

-

Labeling Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~788 nm).

-

Protocol 2: Antibody Conjugation with Sulfo-Cy7.5 Maleimide

This protocol is specifically tailored for the labeling of antibodies, which often requires the reduction of interchain disulfide bonds in the hinge region to expose free thiols.

Materials:

-

Antibody (purified, in an amine-free buffer)

-

Sulfo-Cy7.5 maleimide

-

Reaction Buffer: Phosphate buffer, pH 7.0-7.5.[9]

-

TCEP

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Antibody Solution:

-

Reduction of Disulfide Bonds:

-

Prepare the Sulfo-Cy7.5 Maleimide Stock Solution:

-

Prepare a 10 mM stock solution in anhydrous DMSO as described in the general protein labeling protocol.

-

-

Labeling Reaction:

-

Add the dye stock solution to the reduced antibody. A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended as a starting point.[9]

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the labeled antibody from free dye using a desalting column as previously described.

-

-

Characterization:

-

Determine the DOL. An optimal DOL for antibodies is typically between 2 and 10.[9]

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, the addition of a stabilizing protein like BSA and a bacteriostatic agent such as sodium azide is recommended.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key logical steps in the experimental processes described above.

Caption: Workflow for labeling proteins and antibodies with Sulfo-Cy7.5 maleimide.

Caption: General workflow for immunofluorescence using a Sulfo-Cy7.5 labeled antibody.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. broadpharm.com [broadpharm.com]

Sulfo-Cy7.5 Maleimide: A Technical Guide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its chemical properties, detailed protocols for conjugation, and its applications in biomedical research and drug development.

Core Properties of Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is a water-soluble fluorescent dye that belongs to the cyanine dye family. Its maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[1][2] The sulfonate groups enhance its water solubility, making it ideal for biological applications in aqueous environments.[3][4]

Physicochemical and Spectral Data

The key quantitative properties of Sulfo-Cy7.5 maleimide are summarized in the table below. These parameters are essential for designing and executing labeling experiments and imaging studies.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₅₁K₃N₄O₁₅S₄ | [5] |

| Molecular Weight | 1205.52 g/mol | [1][6] |

| Excitation Maximum (λex) | ~788 nm | [5] |

| Emission Maximum (λem) | ~797-808 nm | [5][7] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [5] |

| Solubility | Good in Water, DMSO, DMF | [1][5] |

| Storage Conditions | -20°C, protected from light and moisture | [1][3][5] |

Experimental Protocols: Antibody Labeling

The following is a detailed methodology for the conjugation of Sulfo-Cy7.5 maleimide to an antibody. This protocol is based on the selective reaction between the maleimide group and free thiols generated by the reduction of disulfide bonds in the antibody's hinge region.

Materials and Reagents

-

Antibody of interest (2-10 mg/mL in a thiol-free buffer)

-

Sulfo-Cy7.5 maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed[1][6]

Experimental Workflow

The general workflow for labeling an antibody with Sulfo-Cy7.5 maleimide involves antibody preparation, reduction of disulfide bonds, reaction with the dye, and purification of the conjugate.

Experimental workflow for antibody labeling with Sulfo-Cy7.5 maleimide.

Detailed Procedure

-

Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.[9]

-

Antibody Reduction : To generate free thiol groups, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for approximately 30 minutes at room temperature.[9][10]

-

Dye Preparation : Allow the vial of Sulfo-Cy7.5 maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10]

-

Labeling Reaction : Add the Sulfo-Cy7.5 maleimide stock solution to the reduced antibody solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is recommended as a starting point.[6][9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][9]

-

Purification : Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5][8] The first colored band to elute will be the antibody-dye conjugate.

-

Determination of Degree of Labeling (DOL) : The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~788 nm).

Application in Drug Development: In Vivo Imaging

Sulfo-Cy7.5 labeled biomolecules, particularly antibodies, are extensively used for in vivo imaging in preclinical studies.[3][4][7] The near-infrared fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and low background autofluorescence, making it ideal for visualizing biological processes in living organisms.[3][7] A key application is in oncology research for visualizing tumors and assessing the biodistribution of antibody-based therapeutics.[11]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Antibodies targeting EGFR can be labeled with Sulfo-Cy7.5 to non-invasively monitor tumor targeting and receptor engagement.

Visualization of EGFR targeting with a Sulfo-Cy7.5 labeled antibody.

In this application, an anti-EGFR antibody is conjugated with Sulfo-Cy7.5 maleimide. When administered in a preclinical tumor model, the labeled antibody binds to EGFR on the surface of cancer cells. An in vivo imaging system can then detect the near-infrared fluorescence, allowing for the visualization of tumor localization, measurement of tumor size, and assessment of the antibody's biodistribution.[11][12][13] This provides critical data for the development of targeted cancer therapies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfo-Cy7.5 Maleimide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of Sulfo-Cy7.5 maleimide in aqueous and organic solvents, alongside detailed experimental protocols for its use in bioconjugation.

Core Properties of Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that is highly hydrophilic.[1] Its excitation and emission maxima are approximately 788 nm and 797 nm, respectively, making it an ideal tool for deep tissue imaging and in vivo studies with minimal background autofluorescence.[2][3] The presence of sulfonate groups significantly enhances its water solubility compared to its non-sulfonated counterparts, allowing for straightforward labeling of biomolecules in aqueous environments.[][5][6]

Solubility Data

The solubility of Sulfo-Cy7.5 maleimide is a critical factor in designing and executing successful labeling experiments. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Notes |

| Water | Good solubility[1][2][7] | The sulfonate groups render the dye highly water-soluble, often allowing for direct use in aqueous buffers without the need for organic co-solvents.[5][6] |

| DMSO | 50 mg/mL (41.48 mM)[8] | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened solvent.[8] Ultrasonic agitation may be needed to aid dissolution.[8] |

| DMF | Good solubility[1][2] | Often used as a co-solvent in labeling reactions, particularly for dyes with lower aqueous solubility. |

Experimental Protocols

Precise and reliable protocols are essential for the successful use of Sulfo-Cy7.5 maleimide in bioconjugation. The following sections detail the recommended procedures for stock solution preparation and protein labeling.

Preparation of Stock Solutions

Proper preparation of stock solutions is the first step in a successful conjugation reaction.

-

DMSO Stock Solution (Recommended for Storage):

-

Allow the vial of Sulfo-Cy7.5 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add anhydrous DMSO to the vial to create a stock solution of a desired concentration, for example, 10 mM.[8]

-

Vortex the solution to ensure the dye is fully dissolved. If necessary, sonication can be used to aid dissolution.[8]

-

Store stock solutions at -20°C or -80°C, protected from light and moisture.[8] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[8]

-

-

Aqueous Stock Solution:

-

Due to the good water solubility of Sulfo-Cy7.5 maleimide, stock solutions can be prepared directly in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[9][10]

-

It is important to note that the maleimide group is susceptible to hydrolysis, especially at higher pH. Therefore, aqueous solutions should be prepared fresh and used immediately.

-

Protein Labeling Protocol

This protocol outlines the general steps for labeling proteins with Sulfo-Cy7.5 maleimide.

-

Protein Preparation:

-

Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5.[10][11] The protein concentration should ideally be between 1-10 mg/mL.[10][11]

-

The buffer should be free of primary amines (e.g., Tris) and ammonium ions, as these can compete with the labeling reaction.[8]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiol groups for labeling, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][11] Incubate for approximately 20-30 minutes at room temperature.[11][12]

-

-

Conjugation Reaction:

-

Bring the Sulfo-Cy7.5 maleimide stock solution to room temperature.

-

Add the desired molar excess of the dye solution to the protein solution. A 20-fold molar excess of the dye is a common starting point.[10][11]

-

If using an organic stock solution (DMSO or DMF), the final concentration of the organic solvent in the reaction mixture should not exceed 10%.[12]

-

Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature, protected from light.[10][11]

-

-

Purification of the Conjugate:

Visualizing Key Processes

To further clarify the application of Sulfo-Cy7.5 maleimide, the following diagrams illustrate the underlying chemical reaction and a typical experimental workflow.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. interchim.fr [interchim.fr]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

Core Mechanism: The Thiol-Maleimide Reaction

An In-depth Technical Guide to Sulfo-Cy7.5 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent probe widely used for bioconjugation. We will delve into its core reaction mechanism, photophysical properties, detailed experimental protocols, and key applications in research and drug development.

Sulfo-Cy7.5 maleimide is a bifunctional molecule consisting of a thiol-reactive maleimide group and a fluorescent Sulfo-Cy7.5 dye. The utility of this reagent hinges on the highly specific and efficient reaction between the maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.

The reaction proceeds through a chemoselective Michael addition mechanism.[1][2][3] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's double bond.[2] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][2][4] This reaction is often classified as a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.[2][4]

Reaction Conditions: The efficiency and selectivity of the thiol-maleimide conjugation are critically dependent on pH.[2]

-

Optimal pH (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiol groups. The reaction rate with thiols is approximately 1,000 times faster than with amines.[2][3][4]

-

Higher pH (> 7.5): Above this pH, the reaction loses its chemoselectivity, and competitive reaction with primary amines, such as the ε-amino group of lysine residues, can occur.[2][4]

-

Lower pH (< 6.5): The reaction rate slows down due to a lower concentration of the reactive thiolate anion.[2]

Potential Side Reactions:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2][4] This susceptibility increases with pH. Therefore, storing maleimide reagents in aqueous solutions is not recommended.[4]

-

Thiazine Rearrangement: For peptides conjugated via an N-terminal cysteine, the resulting succinimide can be susceptible to nucleophilic attack from the N-terminal amine, leading to a thiazine rearrangement.[1]

Core Component: The Sulfo-Cy7.5 Fluorophore

The Sulfo-Cy7.5 moiety is a water-soluble, near-infrared (NIR) cyanine dye.[5][6] Its spectral properties are ideal for deep-tissue and in vivo imaging because biological tissues have minimal autofluorescence and photon absorption in the NIR window (700-900 nm).[7] The sulfonate groups enhance its water solubility, allowing for labeling reactions in aqueous buffers without organic co-solvents, which is beneficial for sensitive proteins.[7]

Quantitative Data Summary

The key photophysical and chemical properties of Sulfo-Cy7.5 maleimide are summarized below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 788 nm | [8] |

| Emission Maximum (λem) | 797 nm | [8] |

| Molar Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield | 0.21 | [8] |

| Recommended Storage | -20°C, desiccated, protected from light | [5][8] |

| Solubility | Water, DMF, DMSO | [8] |

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for conjugating Sulfo-Cy7.5 maleimide to a thiol-containing protein.

Step 1: Reagent and Buffer Preparation

-

Conjugation Buffer: Prepare a degassed, thiol-free buffer with a pH between 7.0 and 7.5. Suitable buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES.[9] Degassing can be achieved by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through the solution to prevent thiol oxidation.[9]

-

Dye Stock Solution: Allow the vial of Sulfo-Cy7.5 maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Unused stock solution can be stored at -20°C for up to one month.

Step 2: Protein Preparation and Disulfide Reduction

-

Protein Solution: Dissolve the protein to be labeled in the prepared conjugation buffer at a concentration of 1-10 mg/mL.[9][10] A concentration of 2 mg/mL is often recommended for optimal labeling.[5][11]

-

Reduction of Disulfide Bonds (Optional but Recommended): Cysteine residues in proteins often form disulfide bridges, which do not react with maleimides.[10] To make these residues available for conjugation, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10] Incubate the mixture for 20-30 minutes at room temperature.[10] TCEP is ideal as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed (e.g., by dialysis) prior to conjugation.

Step 3: Conjugation Reaction

-

Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended, but this should be optimized for each specific protein.

-

Incubation: Add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing. Flush the vial with an inert gas, seal it tightly, and protect it from light.[10] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

Step 4: Purification of the Conjugate

-

Removal of Unreacted Dye: After incubation, it is crucial to remove any free, unreacted Sulfo-Cy7.5 maleimide. Common purification methods include:

-

Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller dye molecule.[5][10]

-

Dialysis: Recommended for water-soluble maleimides like the sulfo-cyanine variants.[9]

-

HPLC/FPLC: Provides high-resolution purification.[10]

-

Applications in Research and Drug Development

The unique properties of Sulfo-Cy7.5 — its thiol reactivity and strong NIR fluorescence — make it a versatile tool for various applications.

-

In Vivo Imaging: The ability of NIR light to penetrate deep into tissues with low background autofluorescence makes Sulfo-Cy7.5-labeled molecules ideal for tracking cells, antibodies, and nanoparticles in living organisms.[6][7][12][13]

-

Fluorescence Microscopy: Enables high-resolution imaging of labeled proteins and cellular structures in cells and tissues.[7][12]

-

Flow Cytometry: The bright signal provides a distinct channel for precise cell sorting and analysis.[7][12]

-

Bioconjugation: Used to create fluorescent probes for studying molecular interactions and for the development of targeted therapeutics like antibody-drug conjugates (ADCs), where the linker's stability and release characteristics are critical.[3][12][14]

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 13. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 14. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]

The Core Chemistry: Thiol-Maleimide Michael Addition

An In-depth Technical Guide to the Thiol-Reactive Chemistry of Maleimide Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thiol-reactive chemistry of maleimide dyes, which are pivotal tools for covalently labeling proteins, peptides, and other biomolecules. The specificity of the maleimide group for sulfhydryl (thiol) groups, predominantly found in cysteine residues, allows for precise and stable bioconjugation, which is essential for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).

The fundamental reaction underpinning the utility of maleimide dyes is the Michael addition between the maleimide group and a thiol. This reaction is highly specific for thiols under physiological to slightly alkaline conditions (pH 6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring.

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide double bond, forming a stable thioether linkage. This covalent bond is generally considered irreversible under typical biological conditions, ensuring the stability of the labeled biomolecule.

Caption: The reaction of a maleimide dye with a thiol group on a biomolecule.

Reaction Specificity and Side Reactions

While the maleimide-thiol reaction is highly specific, other nucleophiles present on a protein, such as the amine groups in lysine residues, can also react with maleimides, particularly at higher pH values (pH > 8.5). However, the rate of reaction with thiols is approximately 1,000 times faster than with amines at neutral pH, making thiol labeling highly selective.

A significant side reaction to consider is the hydrolysis of the maleimide group to a maleamic acid. This hydrolysis reaction is accelerated at higher pH and temperature and renders the dye unreactive towards thiols. Therefore, it is crucial to perform conjugation reactions promptly after dissolving the maleimide dye and to control the pH of the reaction buffer.

Caption: Competing reactions for a maleimide dye.

Quantitative Data on Maleimide Dye Reactions

The efficiency and stability of maleimide-based bioconjugation are influenced by several factors. The following table summarizes key quantitative data.

| Parameter | Typical Value Range | Conditions/Notes |

| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |

| Reaction Time | 1 - 4 hours | Dependent on temperature, concentration, and specific reactants. |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis but may slow the reaction rate. |

| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the dye ensures efficient labeling of the biomolecule. |

| Rate of Hydrolysis (t½) | Several hours at pH 7 | The half-life decreases significantly as pH increases above 7.5. |

| Stability of Thioether Bond | Generally stable | Can undergo retro-Michael reaction under certain conditions (e.g., high pH, presence of other thiols). |

Experimental Protocols

General Protocol for Protein Labeling with Maleimide Dyes

This protocol provides a general workflow for the conjugation of a maleimide dye to a protein containing free cysteine residues.

Caption: A typical workflow for labeling proteins with maleimide dyes.

Methodology:

-

Protein Preparation:

-

Dissolve the protein containing free cysteine(s) in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols. Phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.4 is commonly used.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed by dialysis or size-exclusion chromatography prior to labeling.

-

-

Maleimide Dye Preparation:

-

Shortly before use, dissolve the maleimide dye in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the maleimide dye stock solution to the protein solution while gently vortexing. Use a 10- to 20-fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol or DTT, can be added to react with any excess maleimide dye.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the dye and the protein at their respective maximum absorbance wavelengths.

-

The integrity of the conjugate can be assessed by SDS-PAGE, where a fluorescently labeled protein will be visible under UV light.

-

Applications in Drug Development and Research

The thiol-reactive chemistry of maleimide dyes is a cornerstone of modern bioconjugation and finds application in numerous areas:

-

Antibody-Drug Conjugates (ADCs): Maleimides are frequently used to link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The stability of the thioether bond is critical for the efficacy and safety of the ADC.

-

Fluorescence Microscopy and Imaging: Labeling specific proteins within cells with fluorescent maleimide dyes allows for their visualization and tracking, providing insights into cellular processes.

-

Flow Cytometry: Antibodies labeled with fluorescent maleimide dyes are used to identify and sort specific cell populations based on the expression of cell surface markers.

-

Structural Biology: Attaching probes via maleimide chemistry can provide information about protein conformation and dynamics.

The Decisive Advantage: A Technical Guide to Sulfonated Cyanine Dyes in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, the quest for brighter, more stable, and highly soluble fluorescent probes is perpetual. Among the plethora of available fluorophores, cyanine dyes have emerged as a cornerstone for a multitude of applications. This technical guide delves into the core advantages of a specific modification to this versatile class of molecules: sulfonation. The addition of sulfonate groups to the cyanine core imparts a range of beneficial properties that significantly enhance their utility in aqueous environments, making them indispensable tools for researchers, scientists, and drug development professionals.

This guide will provide a comprehensive overview of the key benefits of sulfonated cyanine dyes, present comparative quantitative data, and offer detailed experimental protocols for their application. Furthermore, it will illustrate their use in visualizing complex biological processes through detailed diagrams of relevant signaling pathways and experimental workflows.

Core Advantages of Sulfonated Cyanine Dyes

The primary distinction and principal advantage of sulfonated cyanine dyes lie in their superior performance in aqueous solutions, the native environment of most biological systems. This advantage stems from a few key physicochemical properties imparted by the negatively charged sulfonate (-SO₃⁻) groups.

1. Enhanced Aqueous Solubility:

Non-sulfonated cyanine dyes are inherently hydrophobic and exhibit limited solubility in water.[1] This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve sufficient concentrations for labeling reactions.[2][3] These organic solvents can be detrimental to the structure and function of sensitive biomolecules, such as proteins and antibodies, potentially leading to denaturation and loss of activity.[3]

Sulfonated cyanine dyes, in stark contrast, are highly water-soluble due to the hydrophilic nature of the sulfonate groups.[2][] This allows for labeling reactions to be performed directly in aqueous buffers, simplifying the experimental workflow and preserving the integrity of the biological sample.[2][]

2. Reduced Aggregation and Self-Quenching:

A significant drawback of non-sulfonated cyanine dyes is their propensity to aggregate in aqueous environments.[5] This aggregation is driven by hydrophobic interactions and can lead to a phenomenon known as self-quenching, where the fluorescence intensity of the dye is significantly reduced.[5] This can result in a lower signal-to-noise ratio and inaccurate quantification in fluorescence-based assays.

The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules effectively minimizes aggregation.[6] This leads to brighter, more consistent, and more reliable fluorescent signals, which is crucial for sensitive applications such as single-molecule imaging and quantitative immunoassays.[6]

3. Simplified and More Efficient Bioconjugation:

The enhanced water solubility of sulfonated cyanine dyes streamlines the process of conjugating them to biomolecules. The elimination of organic co-solvents simplifies the reaction setup and purification steps.[2] For instance, purification of conjugates can often be achieved through straightforward methods like dialysis against aqueous buffers, which is not feasible for non-sulfonated dyes that would precipitate out of solution.[7][8] This leads to more efficient and reproducible conjugation reactions, a critical factor in the development of robust and reliable assays for drug screening and diagnostics.

Quantitative Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes

The spectral properties of sulfonated and non-sulfonated cyanine dyes are largely similar, with sulfonation having a minimal impact on the excitation and emission maxima.[3] However, the practical differences in brightness and reliability in aqueous buffers are significant due to the reduced aggregation of the sulfonated versions. The following tables summarize the key spectral properties of some common cyanine dyes in both their sulfonated and non-sulfonated forms.

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.10 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.28 |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.23 |

| Sulfo-Cy5.5 | ~675 | ~694 | ~250,000 | ~0.20 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 |

| Sulfo-Cy7 | ~750 | ~773 | ~250,000 | ~0.12 |

Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state. Data compiled from multiple sources.[6]

Experimental Protocols

The following sections provide detailed methodologies for common applications of sulfonated cyanine dyes.

Protocol 1: Covalent Labeling of Antibodies with Sulfo-NHS Ester Cyanine Dyes

This protocol describes the labeling of primary amines (e.g., on lysine residues) in antibodies using a sulfonated cyanine N-hydroxysuccinimide (NHS) ester.

Materials:

-

Antibody solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing buffers like Tris and glycine)

-

Sulfo-Cyanine NHS ester (e.g., Sulfo-Cy5 NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1M Sodium Bicarbonate, pH 8.5-9.5

-

Purification column (e.g., Sephadex G-25)

-

1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution: Adjust the antibody concentration to 2 mg/mL in 1X PBS, pH 7.2-7.4.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

-

Adjust pH of Antibody Solution: Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.5-9.5.

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution for the desired molar excess (typically a 10 to 20-fold molar excess of dye to antibody).

-

Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.2-7.4.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with 1X PBS. The first colored fraction contains the purified antibody-dye conjugate.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells.

Materials:

-

Cells cultured on glass coverslips

-

1X PBS, pH 7.4

-

Fixation buffer: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% BSA in PBS

-

Primary antibody specific to the target protein

-

Sulfonated cyanine dye-conjugated secondary antibody (e.g., Sulfo-Cy3 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Fixation: Wash cells three times with 1X PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash cells three times with 1X PBS.

-

Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash cells three times with 1X PBS.

-

Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash cells three times with 1X PBS.

-

Secondary Antibody Incubation: Dilute the sulfonated cyanine dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with 1X PBS, protected from light.

-

Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature.

-

Washing: Wash cells twice with 1X PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the sulfonated cyanine dye and DAPI.

Protocol 3: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a sulfonated cyanine dye-labeled targeting agent (e.g., an antibody or peptide). Near-infrared (NIR) dyes like Sulfo-Cy7 are often preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.[2]

Materials:

-

Anesthetized mouse with a tumor xenograft or other target tissue

-

Sulfo-Cy7 labeled targeting agent, sterile and dissolved in a biocompatible buffer (e.g., sterile PBS)

-

Small animal in vivo imaging system with appropriate laser lines and emission filters

-

Anesthesia equipment

Procedure:

-

Animal Preparation: Anesthetize the mouse using a suitable anesthetic protocol (e.g., isoflurane inhalation).

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.

-

Injection of Labeled Agent: Inject the Sulfo-Cy7 labeled targeting agent intravenously (e.g., via the tail vein). The optimal dose needs to be determined empirically.

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the labeled agent. Maintain the animal under anesthesia during each imaging session.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs over time to assess targeting efficacy and clearance kinetics.

Visualizing Biological Processes with Sulfonated Cyanine Dyes

Sulfonated cyanine dyes are instrumental in visualizing complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and conceptual signaling pathways that can be studied using these dyes.

Diagram 1: Experimental Workflow for Indirect Immunofluorescence

Caption: Workflow for indirect immunofluorescence using a sulfonated cyanine dye.

Diagram 2: EGFR Signaling Pathway Visualization

Caption: Visualizing activated ERK in the EGFR pathway with a Sulfo-Cy5 conjugate.

Diagram 3: Apoptosis Pathway (Caspase Cascade) Visualization

Caption: Detecting activated Caspase-3 in apoptosis with a Sulfo-Cy3 conjugate.

Conclusion

Sulfonated cyanine dyes represent a significant advancement in fluorescent probe technology. Their enhanced aqueous solubility, reduced aggregation, and simplified bioconjugation protocols provide a clear advantage over their non-sulfonated counterparts for a wide range of biological applications. For researchers, scientists, and drug development professionals, the adoption of sulfonated cyanine dyes translates to more reliable and reproducible data, streamlined experimental workflows, and ultimately, a more efficient path to discovery. The superior performance of these dyes in aqueous environments makes them an invaluable tool for elucidating complex biological processes and for the development of next-generation diagnostics and therapeutics.

References

- 1. Maximize your apoptosis analysis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Imaging Key Biomarkers of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Near-Infrared Properties of Sulfo-Cy7.5 for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core near-infrared (NIR) properties of the Sulfo-Cy7.5 fluorescent dye and its applications in preclinical in vivo imaging. Sulfo-Cy7.5 is a water-soluble cyanine dye that fluoresces in the NIR spectrum, a region advantageous for deep-tissue imaging due to reduced light absorption and scattering by biological tissues such as skin, blood, and fat.[1] Its favorable characteristics make it an invaluable tool for non-invasive visualization of biological processes within living organisms, particularly in oncology research and for assessing the biodistribution of novel therapeutics.[1]

Core Photophysical and Spectroscopic Data

The efficacy of a fluorescent dye for in vivo imaging is fundamentally determined by its photophysical and spectral characteristics. Sulfo-Cy7.5 is engineered for optimal performance in biological applications, primarily due to its operation within the NIR window (700-900 nm). This spectral range minimizes background autofluorescence and allows for deeper tissue penetration of both excitation and emission light.[2] The inclusion of sulfonate groups in its structure significantly enhances its water solubility, which is critical for maintaining stability and preventing aggregation in aqueous biological environments.[1]

Quantitative data for Sulfo-Cy7.5 and related cyanine dyes are summarized below for effective planning of in vivo imaging studies.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~778-788 nm | Falls within the NIR window, enabling deep tissue penetration of excitation light.[3][4] |

| Emission Maximum (λem) | ~808 nm | Also within the NIR window, allowing for sensitive detection with minimal background interference.[3][4] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | Indicates a high capability for light absorption. |

| Quantum Yield (Φ) | ~0.21 | Represents the efficiency of converting absorbed light into fluorescence.[5] |

| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima.[4] |

| Solubility | Good in Water, DMSO, DMF | Sulfonation enhances aqueous solubility, crucial for biological applications.[1] |

Experimental Protocols

Detailed methodologies are essential for the successful application of Sulfo-Cy7.5 in preclinical research. The following protocols provide a framework for antibody conjugation and in vivo imaging.

Protocol 1: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol outlines the covalent conjugation of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester to a primary antibody, a common method for creating targeted imaging probes.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Spin desalting columns (e.g., Sephadex G-25)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to PBS to remove any amine-containing substances.

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.[6]

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 NHS ester in anhydrous DMSO.[7]

-

-

Conjugation Reaction:

-

Quenching and Purification:

-

Characterization (Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).[3]

-

Protocol 2: In Vivo Fluorescence Imaging in a Tumor Model

This protocol describes the use of a Sulfo-Cy7.5-labeled antibody to visualize a tumor in a xenograft mouse model.

Materials:

-

Sulfo-Cy7.5-antibody conjugate

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

-

Anesthesia (e.g., isoflurane)

-

In Vivo Imaging System (IVIS) with appropriate NIR filters

-

Sterile PBS

Procedure:

-

Animal Preparation:

-

Baseline Image Acquisition:

-

Probe Administration:

-

Dilute the Sulfo-Cy7.5-antibody conjugate in sterile PBS to the desired concentration.

-

Inject a typical volume of 100-200 µL intravenously via the tail vein.[1]

-

-

Post-Injection Image Acquisition:

-

Acquire whole-body fluorescence images at multiple time points (e.g., 4, 24, 48, 72 hours) to monitor tumor accumulation and clearance.[6]

-

-

Data Analysis:

-

Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a background area to quantify the signal.[3]

-

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is essential for confirming in vivo imaging results and quantifying the accumulation of the probe in major organs.

Materials:

-

Surgical dissection tools

-

In Vivo Imaging System

Procedure:

-

Euthanasia and Organ Harvesting:

-

At the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.

-

Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).[3]

-

-

Ex Vivo Imaging:

-

Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.

-

Acquire a final fluorescence image using the same imaging parameters as the in vivo scans for direct comparison.[3]

-

-

Quantitative Analysis:

-

Draw ROIs around each organ in the ex vivo image.

-

Measure the average radiant efficiency for each organ to quantify the biodistribution of the probe.[3]

-

Signaling Pathway Visualization for Targeted Imaging

Sulfo-Cy7.5 conjugated to a targeting moiety, such as an antibody, can be used to visualize specific molecular targets in vivo. A prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[9] The following diagram illustrates the simplified signaling pathway initiated by ligand binding to EGFR, leading to downstream effects that promote cell proliferation and survival. This provides a conceptual framework for understanding the biological basis of targeted imaging with a Sulfo-Cy7.5-labeled anti-EGFR antibody.

References

- 1. benchchem.com [benchchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Optical Cancer Imaging of EGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-Cy7.5 Maleimide for Labeling Thiol Groups in Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, for the specific labeling of thiol groups in proteins. It covers the fundamental properties of the dye, detailed experimental protocols, and its applications in research and drug development, with a focus on in vivo imaging and antibody-drug conjugates (ADCs).

Introduction to Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling proteins and other biomolecules.[1] Its exceptional hydrophilicity, conferred by sulfonate groups, makes it particularly suitable for biological applications in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins.[2][3] The maleimide functional group exhibits high selectivity for the thiol (sulfhydryl) groups of cysteine residues, forming a stable thioether bond under mild reaction conditions.[4] The spectral properties of Sulfo-Cy7.5, with excitation and emission in the NIR window (around 788 nm and 797-808 nm, respectively), allow for deep tissue penetration and reduced background autofluorescence, making it an ideal probe for in vivo imaging studies.[1][5]

Physicochemical and Spectral Properties

The key characteristics of Sulfo-Cy7.5 maleimide are summarized in the tables below, providing essential data for experimental design and analysis.

Table 1: General and Physicochemical Properties of Sulfo-Cy7.5 Maleimide

| Property | Value | Source(s) |

| Molecular Weight | Varies by salt form (e.g., ~1205.6 g/mol for potassium salt) | |

| Solubility | Good in water, DMSO, DMF | [6] |

| Storage Conditions | -20°C in the dark, desiccated | [5][6] |

| Transportation | Room temperature for up to 3 weeks | [5][6] |

Table 2: Spectral Properties of Sulfo-Cy7.5 Maleimide

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [1] |

| Emission Maximum (λem) | ~797 - 808 nm | [1] |

| Molar Extinction Coefficient (ε) | ~222,000 - 240,600 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.24 | [7] |

| Stokes Shift | ~20 nm | [1] |

Reaction Mechanism and Experimental Workflow

The labeling of proteins with Sulfo-Cy7.5 maleimide relies on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is highly efficient and selective within a pH range of 6.5-7.5.

Figure 1: Reaction of Sulfo-Cy7.5 maleimide with a protein thiol group.

A typical experimental workflow for labeling a protein, such as an antibody, with Sulfo-Cy7.5 maleimide is depicted below. This process involves antibody preparation, optional reduction of disulfide bonds to generate free thiols, reaction with the dye, and subsequent purification of the conjugate.

Figure 2: General experimental workflow for protein labeling.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins with Sulfo-Cy7.5 maleimide. Optimization may be required for specific proteins.

Materials

-

Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy7.5 maleimide

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

-

Sulfo-Cy7.5 Maleimide Stock Solution (10 mM): Allow the vial of Sulfo-Cy7.5 maleimide to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.[8]

-

TCEP Stock Solution (10 mM, optional): Dissolve TCEP in water to a final concentration of 10 mM. Prepare this solution fresh.[8]

Protocol 2: Reduction of Antibody Disulfide Bonds (Optional)

This step is necessary if the protein does not have accessible free thiol groups. For many antibodies, reduction of the hinge region disulfides is required.[8]

-

Add a 10-20 fold molar excess of TCEP from the stock solution to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide dye.[8]

Protocol 3: Labeling Reaction

-

Add a 10-20 fold molar excess of the Sulfo-Cy7.5 maleimide stock solution to the (reduced) protein solution. Add the dye solution dropwise while gently stirring.

-

Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.

Protocol 4: Purification of the Labeled Protein

-

Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. The column size should be appropriate for the reaction volume.[8]

-

Purification: Apply the entire reaction mixture to the top of the equilibrated column. Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, unreacted dye will be retained on the column and elute later.[8] Collect the fractions containing the labeled protein.

Protocol 5: Characterization of the Conjugate (Degree of Labeling)

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-Cy7.5 (~788 nm, A₇₈₈).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein

Where:

-

CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A₇₈₈ of the free dye). This value is typically provided by the dye manufacturer.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = A₇₈₈ / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm.

-

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy7.5 maleimide make it a valuable tool in various research and therapeutic development areas.

In Vivo Imaging of Cancer

Sulfo-Cy7.5 labeled antibodies are extensively used for non-invasive in vivo imaging of tumors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers, can be labeled with Sulfo-Cy7.5 to visualize tumor localization and growth.[7]

Figure 3: EGFR signaling pathway and targeting with a Sulfo-Cy7.5 labeled antibody.

Antibody-Drug Conjugate (ADC) Development

The development of ADCs involves conjugating a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The workflow for developing such a therapeutic involves several critical steps, from antibody selection to in vivo efficacy studies. While Sulfo-Cy7.5 is a fluorescent dye and not a cytotoxic drug, the labeling and purification principles are analogous and it can be used as a surrogate to optimize conjugation conditions and for in vivo imaging to assess targeting and biodistribution.

References

A Technical Guide to Cyanine Dyes for Biological Labeling

For Researchers, Scientists, and Drug Development Professionals

Cyanine dyes have become indispensable tools in modern biological research and drug development, offering a versatile platform for fluorescently labeling a wide array of biomolecules. Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a range of applications, from cellular imaging to in vivo tracking. This guide provides an in-depth overview of the core principles of cyanine dyes, their properties, and practical guidance on their use in biological labeling.

Core Principles of Cyanine Dyes

Cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1][2] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra, allowing for the rational design of dyes that fluoresce from the visible to the near-infrared (NIR) region.[3] This structural feature is key to their utility, as longer polymethine chains result in dyes with longer excitation and emission wavelengths.[3]

The fundamental structure of a cyanine dye consists of two quaternary nitrogen atoms linked by a conjugated chain of carbon atoms. This delocalized π-electron system is responsible for the dye's intense color and fluorescence.[4] The heterocyclic nuclei, commonly indolenine, benzothiazole, or quinoline, also influence the photophysical properties of the dye.[1]

Sulfonated vs. Non-Sulfonated Cyanine Dyes

A key distinction among cyanine dyes is their water solubility, which is largely determined by the presence of sulfonate groups.

-

Non-Sulfonated Cyanines: These dyes are inherently hydrophobic and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for labeling reactions in aqueous environments.[3][] They are suitable for labeling soluble proteins that can tolerate small amounts of organic solvents, as well as for labeling oligonucleotides and peptides.[3]

-

Sulfonated Cyanines: The addition of one or more sulfonate groups significantly increases the water solubility of cyanine dyes.[2][6] This makes them ideal for labeling sensitive proteins that may be denatured by organic solvents and for applications where dialysis is used for purification.[3] The increased hydrophilicity also reduces the tendency of the dyes to aggregate in aqueous solutions.[3]

Properties of Common Cyanine Dyes

The "Cy" designation for cyanine dyes is followed by a number that indicates the number of carbon atoms in the polymethine chain, which in turn correlates with their spectral properties. Below is a summary of the key quantitative data for some of the most commonly used cyanine dyes in biological labeling.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Molecular Weight (approx. g/mol ) |

| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 | ~715 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~767 |

| Cy3B | ~558 | ~572 | ~130,000 | ~0.67 | ~863 |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 | ~1072 |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | ~792 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 | ~1128 |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 | ~818 |

| Cy7.5 | ~788 | ~808 | ~220,000 | ~0.12 | ~1154 |

Note: Spectral properties can vary slightly depending on the conjugation partner and the local chemical environment.[7]

Conjugation Chemistry

The ability to covalently attach cyanine dyes to biomolecules is fundamental to their use in biological labeling. This is achieved by utilizing reactive derivatives of the dyes that can form stable bonds with specific functional groups on the target molecule.

Common Reactive Moieties:

-

N-Hydroxysuccinimide (NHS) Esters: These are the most common reactive groups for labeling primary amines (-NH₂) found in proteins (at the N-terminus and on lysine residues). The reaction between an NHS ester and an amine forms a stable amide bond. This reaction is most efficient at a pH of 8.3-9.3.[8]

-

Maleimides: These groups are highly specific for sulfhydryl groups (-SH) found in cysteine residues of proteins. The reaction forms a stable thioether bond. The optimal pH for this reaction is typically between 6.5 and 7.5.

-

Azides and Alkynes: These functional groups are used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This bioorthogonal conjugation method offers high specificity and efficiency.[1][9]

The general workflow for conjugating a cyanine dye to a protein is illustrated below.

Experimental Protocols

Protocol: Labeling an Antibody with a Cyanine NHS Ester

This protocol provides a general guideline for conjugating a cyanine dye NHS ester to an antibody. Optimization may be required for specific antibodies and dyes.

Materials:

-

Antibody to be labeled (in an amine-free buffer like PBS, pH 7.4)

-

Cyanine dye NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0

-

Purification column (e.g., PD-10 desalting column)

-

Spectrophotometer

Procedure:

-

Prepare the Antibody:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[8] This can be done by dialysis or using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[8] Higher concentrations generally improve labeling efficiency.[8]

-

-

Prepare the Dye Solution:

-

Allow the vial of cyanine dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] This solution should be prepared fresh and used immediately.

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to antibody. A starting point is a 5:1 to 10:1 molar ratio.[10]

-

Slowly add the dye solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]

-

-

Purify the Conjugate:

-

Characterize the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the cyanine dye (e.g., ~650 nm for Cy5).

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, using the following formula:

DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]

Where:

-

A_dye = Absorbance of the dye at its maximum wavelength

-

A_280 = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of the dye at its maximum wavelength

-

CF = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)

-

-

Protocol: Staining of Paraffin-Embedded Tissues

This protocol outlines a general procedure for immunofluorescent staining of tissue sections using a cyanine dye-conjugated secondary antibody.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Primary antibody specific to the target antigen

-

Cyanine dye-conjugated secondary antibody (e.g., Cy3-conjugated goat anti-rabbit IgG)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Antifade mounting medium

Procedure:

-

Antigen Retrieval (if necessary): Perform antigen retrieval according to the primary antibody manufacturer's recommendations.

-

Blocking:

-

Wash the slides with wash buffer.

-

Incubate the sections with blocking buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration (typically 1:100 to 1:1000).[7]

-

Incubate the sections with the primary antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the slides extensively with wash buffer.

-

Dilute the cyanine dye-conjugated secondary antibody in the blocking buffer (typically 1-10 µg/mL).[7]

-

Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Imaging:

-

Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and counterstain.

-

Signaling Pathways and Applications

Cyanine dyes are integral to a multitude of biological assays and imaging techniques. Their application often involves their role in complex signaling or detection pathways.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity. Cyanine dyes, such as Cy3 and Cy5, are a popular FRET pair.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Cyanine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Sulfo-Cy7.5 maleimide safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details its core properties, safety information, experimental protocols, and applications.

Core Properties and Specifications

Sulfo-Cy7.5 maleimide is a water-soluble, thiol-reactive fluorescent dye. Its fluorescence in the near-infrared spectrum makes it an ideal probe for deep-tissue in vivo imaging, leveraging the NIR transparency window of biological tissues. The maleimide group facilitates covalent conjugation to sulfhydryl groups (thiols) present on proteins, peptides, and other biomolecules.[1][2] The sulfonated form of the dye enhances its hydrophilicity.[2]

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₅₁H₅₁K₃N₄O₁₅S₄ | [3] |

| Molecular Weight | 1205.6 g/mol | [3] |

| Excitation Maximum (λex) | ~788 nm | [3] |

| Emission Maximum (λem) | ~797 nm - 808 nm | [3][4] |

| Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield | 0.21 | [3] |

| Solubility | Good in water, DMF, and DMSO | [3] |

Safety Data Sheet (SDS) Information

Hazards Identification

Based on data for similar maleimide compounds, Sulfo-Cy7.5 maleimide may be classified as:

-

Acute Toxicity, Oral: Category 3

-

Skin Corrosion/Irritation: Category 1

-

Serious Eye Damage/Eye Irritation: Category 1

-

Skin Sensitization: Category 1

GHS Pictograms:

(Pictograms for "Fatal if swallowed", "Causes severe skin burns and eye damage", and "May cause an allergic skin reaction" would be displayed here).

Signal Word: Danger

Hazard Statements:

-

Fatal if swallowed.

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

Precautionary Statements:

-

Do not breathe dust.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-